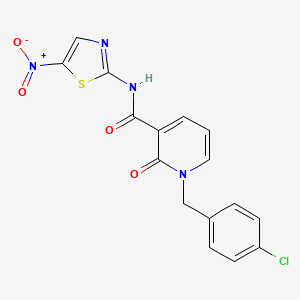
1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11ClN4O4S and its molecular weight is 390.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine ring , a chlorobenzyl group , and a nitrothiazole moiety , contributing to its unique properties. The structural formula can be represented as:
This combination of functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown activity as an inhibitor of certain enzymes involved in disease pathways. For instance, it may inhibit monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial in neurodegenerative diseases .
- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that are essential for cellular functions.
- DNA/RNA Interaction : The compound could potentially affect gene expression or replication through interactions with genetic material, although specific studies are still needed to elucidate this mechanism.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and skin cancer (SK-MEL-2) cells . The half-maximal inhibitory concentration (IC50) values for these compounds suggest strong potential for further development as anticancer agents.
Antimicrobial Properties
Nitrothiazole derivatives have been reported to possess antimicrobial activity against both aerobic and anaerobic bacteria. This suggests that the compound might have applications in treating infections, particularly those resistant to conventional antibiotics .
Neuroprotective Effects
The compound's ability to inhibit MAO suggests potential neuroprotective effects. Inhibitors of MAO-B have been explored for their therapeutic roles in conditions like Parkinson's disease. The lead candidate from related studies showed an IC50 value of 0.212 µM, indicating strong inhibition .
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The most active compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Enzyme Inhibition : Another study focused on the inhibition of MAO and ChE by thiazole-derived semicarbazones, where compounds demonstrated varying degrees of enzyme inhibition with promising IC50 values . This highlights the potential of similar compounds in developing multi-targeted therapies for neurodegenerative diseases.
Data Summary Table
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c17-11-5-3-10(4-6-11)9-20-7-1-2-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKVGNLOUAKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














